1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione
Description
1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s structure includes two pyrrolidine-2,5-dione moieties connected via a phenylmethyl bridge, making it a unique and versatile molecule in various scientific fields.
Properties
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPLSPSJTBPMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione typically involves the condensation of succinimide with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds containing the pyrrolidine-2,5-dione structure exhibit anticonvulsant properties. A study demonstrated that derivatives of this structure could effectively reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against various bacterial strains, including Staphylococcus aureus. The inhibition of bacterial growth suggests potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies have indicated that it can reduce markers of inflammation in cell cultures and animal models. This effect may be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, the administration of 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione resulted in a significant reduction in seizure frequency compared to control groups. The study measured the compound's efficacy using electroencephalogram (EEG) monitoring and behavioral assessments.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Seizure Frequency (per hour) | 8 | 2 |
| Duration of Seizures (seconds) | 120 | 30 |
This data supports the compound's potential as an anticonvulsant agent.
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results indicated that at concentrations as low as 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by more than 70%.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
These findings highlight its potential role in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 1-[(2,5-Dioxopyrrolidin-1-yl)(phenyl)methyl]thiourea
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 4-[2,5-Dioxo-3-(piperidin-1-yl)-2,3,4,5-tetrahydro-1H-pyrrol-1-yl]benzenesulfonamide
Comparison: Compared to these similar compounds, 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione exhibits unique structural features that contribute to its distinct chemical and biological properties. Its dual pyrrolidine-2,5-dione moieties and phenylmethyl bridge provide a versatile scaffold for various applications, making it a valuable compound in research and industry.
Biological Activity
1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by the presence of a pyrrolidine ring and a dioxopyrrolidinyl moiety. Its molecular formula is C22H24N2O4, indicating a complex structure that may contribute to its biological activities.
The biological activity of 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione is primarily attributed to its ability to interact with various biological targets. The maleimide-like structure allows it to participate in Michael addition reactions with nucleophiles, potentially leading to the inhibition of specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit antimicrobial properties against various pathogens. For instance, structure-activity relationship (SAR) studies have shown that modifications in the pyrrolidine structure can enhance antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The anticancer potential of 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione has been explored in several studies. In vitro assays demonstrated cytotoxic effects against cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative, showed significant protection in animal models for various seizure types. This suggests that similar compounds may possess neuroprotective effects and could be developed as treatments for epilepsy .
Case Studies
Q & A
Q. Optimization Strategies :
- Catalysts : Palladium catalysts (e.g., Pd/C) for hydrogenation steps improve selectivity .
- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency .
- Temperature Control : Reflux conditions (80–150°C) balance reaction speed and byproduct minimization .
What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?
Q. Basic Structural Analysis
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–N and C=O bond lengths in the pyrrolidine ring) .
- NMR Spectroscopy : and NMR confirm substituent positions and purity. Aromatic protons appear at δ 6.8–7.5 ppm, while pyrrolidine carbonyls resonate near δ 170–180 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) .
How does the stability of this compound vary under different pH and temperature conditions, and what decomposition products are observed?
Q. Basic Stability Profiling
- pH Sensitivity : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strong bases (pH > 10), cleaving the pyrrolidine ring into succinimide derivatives .
- Thermal Stability : Decomposes above 200°C, forming aromatic amines and maleic anhydride residues, as confirmed by TGA-DSC analysis .
What statistical experimental design approaches are effective in optimizing the multi-step synthesis of this compound?
Q. Advanced Experimental Design
- Factorial Design : Screen variables (e.g., solvent ratio, catalyst loading) to identify critical factors. For example, a 2 factorial design can optimize yield by varying temperature, reaction time, and molar ratios .
- Response Surface Methodology (RSM) : Models nonlinear interactions between parameters (e.g., reflux time vs. catalyst concentration) to predict optimal conditions .
- Taguchi Methods : Reduce experimental runs while maximizing robustness, particularly for purification steps like recrystallization .
How can computational chemistry tools (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
Q. Advanced Computational Modeling
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl groups show high electrophilicity, favoring interactions with biological nucleophiles .
- Molecular Docking : Simulates binding affinities with protein targets (e.g., kinases or GPCRs). The aryl-methyl-phenyl moiety may fit into hydrophobic pockets, as seen in similar pyrrolidine dione derivatives .
- Reaction Path Search : Quantum chemical methods (e.g., NEB calculations) identify low-energy pathways for cyclization and coupling steps .
What strategies are employed to resolve contradictions in reported biological activity data across different studies?
Q. Advanced Data Reconciliation
- Assay Standardization : Use uniform protocols (e.g., fixed cell lines, consistent IC measurement methods) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in potency .
- Structural-Activity Validation : Compare results with analogs (e.g., methoxy vs. ethoxy substituents) to isolate substituent effects .
How do structural modifications (e.g., substituent variations) impact the compound's pharmacokinetic properties?
Q. Advanced Structure-Activity Relationship (SAR) Studies
- Electron-Withdrawing Groups : Nitro or halogen substituents on the phenyl ring enhance metabolic stability by reducing cytochrome P450 oxidation .
- Hydrophobic Substituents : Methyl or allyl groups improve blood-brain barrier penetration, critical for CNS-targeted applications .
- Polar Moieties : Hydroxyl or amino groups increase solubility but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
